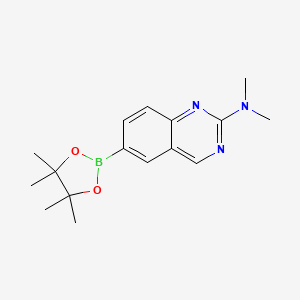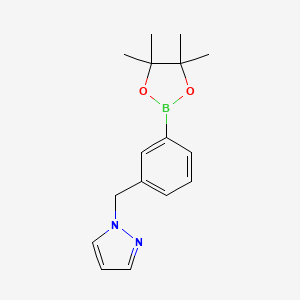![molecular formula C7H3ClF3NO3 B1404581 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene CAS No. 1404194-98-4](/img/structure/B1404581.png)
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene
Descripción general
Descripción
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene is an organic compound characterized by the presence of chloro, difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene involves several steps, typically starting with the functionalization of a benzene ring. One common synthetic route includes the introduction of the chloro and difluoromethoxy groups through electrophilic aromatic substitution reactions. The nitro group is often introduced via nitration reactions using nitric acid and sulfuric acid as reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted benzene compounds.
Aplicaciones Científicas De Investigación
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene exerts its effects depends on its chemical structure and the functional groups present. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and fluoro groups can participate in interactions with enzymes and receptors, potentially affecting their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how these interactions translate to biological effects.
Comparación Con Compuestos Similares
1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene can be compared with other similar compounds, such as:
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
1-[Chloro(difluoro)methoxy]-2,4-difluoro-3-nitro-benzene: Contains an additional fluoro group, which can influence its chemical behavior and applications.
1-[Chloro(difluoro)methoxy]-2-fluoro-3-amino-benzene: The nitro group is replaced by an amino group, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-5-3-1-2-4(6(5)9)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBLDIMDEITODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)

![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)
![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)


![6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE](/img/structure/B1404520.png)
